molecular formula C14H11BrO2 B3261104 Benzyl 3-bromobenzoate CAS No. 339094-04-1

Benzyl 3-bromobenzoate

Cat. No.: B3261104
CAS No.: 339094-04-1
M. Wt: 291.14 g/mol
InChI Key: CSKNCPXUVGBSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-bromobenzoate is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzoic acid, where the benzyl group is attached to the 3-position of the bromobenzoate moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-bromobenzoate can be synthesized through the esterification of 3-bromobenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyl group can be oxidized to form benzyl 3-bromobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of benzyl 3-aminobenzoate or benzyl 3-thiocyanatobenzoate.

    Oxidation: Formation of benzyl 3-bromobenzoic acid.

    Reduction: Formation of benzyl 3-bromobenzyl alcohol.

Scientific Research Applications

Benzyl 3-bromobenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a building block in drug development.

    Industry: It is employed in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of benzyl 3-bromobenzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the bromine atom, used as a topical treatment for scabies.

    3-Bromobenzoic acid: Lacks the benzyl group, used in organic synthesis.

    Benzyl 4-bromobenzoate: Similar structure with the bromine atom at the 4-position, used in similar applications.

Uniqueness: Benzyl 3-bromobenzoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

benzyl 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKNCPXUVGBSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 7 using 3-bromobenzoic acid instead of 3-bromophenol and benzyl bromide instead of 1-bromopentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-bromobenzoate
Reactant of Route 3
Reactant of Route 3
Benzyl 3-bromobenzoate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-bromobenzoate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-bromobenzoate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.